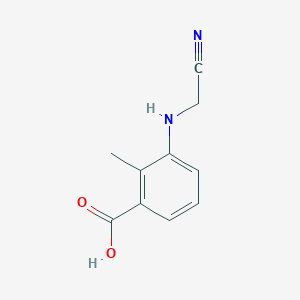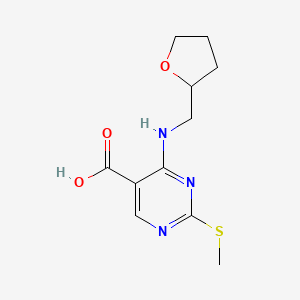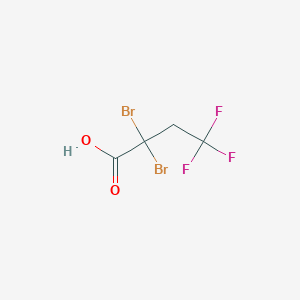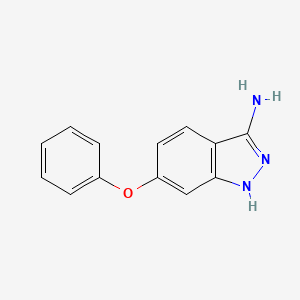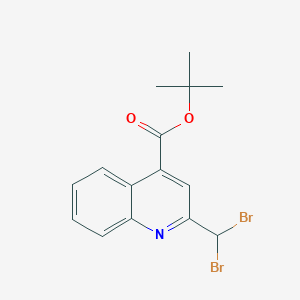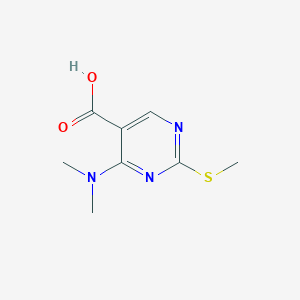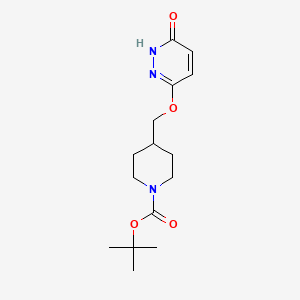
4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine
Overview
Description
“4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine” is a chemical compound with the linear formula C14H10F3NO . It has a molecular weight of 265.23 . The IUPAC name for this compound is (4-methyl-3-pyridinyl)[3-(trifluoromethyl)phenyl]methanone .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The InChI code for “4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine” is 1S/C14H10F3NO/c1-9-5-6-18-8-12(9)13(19)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3 .Chemical Reactions Analysis
The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Agrochemicals
4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine: derivatives are extensively used in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety is a key structural component in active ingredients for crop protection. More than 20 new agrochemicals containing the TFMP structure have been introduced, offering enhanced pest control .
Pharmaceutical Industry
In the pharmaceutical sector, several drugs incorporate the TFMP structure due to its unique physicochemical properties. These properties contribute to the biological activity of the compounds. Currently, five pharmaceutical products with the TFMP moiety have received market approval, and numerous candidates are in clinical trials .
Veterinary Medicine
The TFMP derivatives are also beneficial in veterinary medicine. Two veterinary products containing this moiety are on the market, indicating its significance in animal health and treatment .
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .
Mode of Action
It is believed to interact with its targets through a series of complex biochemical reactions .
Biochemical Pathways
It is known that trifluoromethylpyridine and its intermediates, which are structurally similar to 4-methyl-2-(3-trifluoromethylbenzoyl)pyridine, play a fundamental role in the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine are currently under study. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine’s action are currently being researched. As a research chemical, it is being studied for its potential effects on various biological systems .
Action Environment
The action, efficacy, and stability of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
(4-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-5-6-18-12(7-9)13(19)10-3-2-4-11(8-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQGJBKIQWHQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1421651.png)


